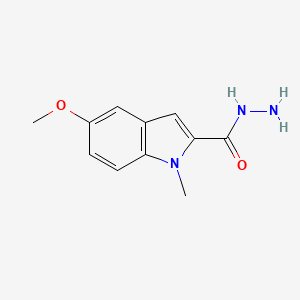

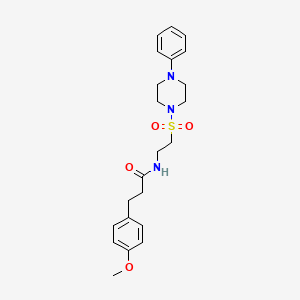

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been a subject of interest due to their potential pharmacological activities. In the papers provided, different methods of synthesizing pyrimidine derivatives are discussed. For instance, one study describes the synthesis of a molecule involving a pyrimidine moiety by using elemental analysis, IR, Raman, and NMR spectral data . Another paper outlines the preparation of pyrazolo[3,4-d]pyrimidin-4-one derivatives through a series of reactions starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, leading to compounds with significant antitumor activity . Additionally, a compound with a thieno[3,2-d]pyrimidin-4-yl moiety was synthesized and showed promising anticancer activity . These studies highlight the diverse synthetic routes and the importance of structural analysis in the development of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure and conformational analysis of pyrimidine derivatives are crucial for understanding their chemical behavior and potential biological interactions. The first paper discusses the conformational flexibility of a pyrimidine derivative using DFT and potential energy distribution calculations . The crystal structure of another pyrimidine derivative was determined, and its geometric bond lengths and angles were compared with DFT values . These analyses are essential for predicting the stability and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various reagents leads to the formation of new compounds with potential biological activities. For example, the reaction of a pyrazolo[3,4-d]pyrimidin-4-one with different reagents yielded a variety of derivatives, some of which displayed antitumor activity . Another study synthesized octahydropyrano[2,3-d]pyrimidine derivatives through a domino reaction involving 1,3-dipolar cycloaddition, ring-opening, and dethionation processes . These reactions demonstrate the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The vibrational spectra of a pyrimidine derivative were recorded and compared with theoretical calculations to understand its physical properties . The molecular electrostatic potential surface map of a related molecule was investigated using theoretical calculations, providing insights into its chemical properties . These studies contribute to a deeper understanding of how the structure of pyrimidine derivatives affects their physical and chemical characteristics.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

One notable area of application for related compounds involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. For instance, compounds have been synthesized through reactions involving hydrolysis, acetylation, and coupling processes, resulting in a series of derivatives tested for antitumor activity on human breast adenocarcinoma cell lines. Certain derivatives, such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Biological Evaluation for Anticancer and Anti-inflammatory Agents

Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. Through a series of condensation reactions and evaluations, these compounds were screened for cytotoxic activities against cancer cell lines and for their potential as 5-lipoxygenase inhibitors, providing insights into their structure-activity relationships and identifying promising candidates for further investigation (Rahmouni et al., 2016).

Antiproliferative Activity and Molecular Docking Studies

The synthesis of compounds featuring a thieno[3,2-d]pyrimidin-4-yl moiety, followed by evaluations of their antiproliferative activities against various cancer cell lines, represents another critical application. These investigations not only revealed the compounds' promising anticancer activities but also involved molecular docking studies to understand their interactions with biological targets, providing a foundation for the development of new therapeutic agents (Huang et al., 2020).

Development of Imaging Agents for Tumor Detection

Research into the development of positron emission tomography (PET) imaging agents for tumor detection has led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives labeled with fluorine-18. These novel compounds underwent comparative biological evaluation to assess their potential for in vivo imaging of tumors, highlighting the role of structural modifications in enhancing the compounds' properties for effective tumor imaging (Xu et al., 2011).

Propriétés

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2/c1-4-11-10(3)21-18(23-16(11)26)25-14(8-9(2)24-25)22-17(27)15-12(19)6-5-7-13(15)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTYVKAVLSPOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)